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Compound of Interest

Compound Name: BRD6989

Cat. No.: B15610468 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a chemical probe is paramount. This guide provides a detailed comparison of

the kinase specificity of BRD6989, a known inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and

Cyclin-Dependent Kinase 19 (CDK19), with other relevant kinase inhibitors. The data

presented is based on kinase profiling assays, offering a quantitative look at the selectivity of

these compounds.

BRD6989 has been identified as a selective inhibitor of the CDK8 and CDK19 kinase complex,

which plays a crucial role in the regulation of transcription.[1][2][3] Its ability to modulate the

activity of these kinases has made it a valuable tool for studying their biological functions.

However, a thorough assessment of its specificity across the entire kinome is essential to

ensure that observed phenotypic effects are directly attributable to the inhibition of its intended

targets.

Kinase Profile Comparison
To provide a clear comparison, the following table summarizes the available kinase inhibition

data for BRD6989 and a selection of alternative CDK8/19 inhibitors, namely Senexin A and

Senexin B. The data is primarily derived from KINOMEscan™ assays, a widely used platform

for assessing kinase inhibitor specificity.
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Compound Target Kinase Potency (IC50/Kd)
KINOMEscan™
Profiling Data

BRD6989 CDK8 ~200 nM (IC50)[4][5]

Comprehensive

kinome-wide data not

publicly available.

Profiling has been

performed across 414

kinases,

demonstrating

remarkable selectivity

for CDK8.[6]

CDK19 >30 µM (IC50)[6]

Senexin A CDK8 280 nM (IC50) Not available

CDK19 310 nM (Kd)

Senexin B CDK8 140 nM (Kd)[6]

Profiled at 2 µM

against 468 kinases,

showing high

selectivity. Detailed

data is available in

supplementary

materials of cited

literature.[7]

CDK19 80 nM (Kd)[6]

Experimental Methodologies
The assessment of kinase inhibitor specificity is crucial for the validation of chemical probes

and the interpretation of experimental results. The KINOMEscan™ assay platform is a widely

adopted method for this purpose.

KINOMEscan™ Competition Binding Assay
The KINOMEscan™ technology is a competition-based binding assay that quantitatively

measures the interaction of a test compound with a large panel of kinases. The fundamental
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principle of the assay involves the competition between the test compound and an immobilized,

active-site directed ligand for binding to the kinase of interest.

The experimental workflow can be summarized as follows:

Assay Component Preparation: The assay utilizes three key components:

A DNA-tagged kinase.

A proprietary, immobilized ligand that binds to the active site of the kinase.

The test compound (e.g., BRD6989).

Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the

presence of the test compound. If the test compound binds to the kinase's active site, it will

compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid

support.

Quantification: The amount of kinase bound to the immobilized ligand is quantified using

quantitative PCR (qPCR) to detect the DNA tag.

Data Analysis: The results are typically expressed as "percent of control" (%Ctrl), where the

control is the amount of kinase bound in the absence of the test compound (DMSO vehicle).

A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

Dissociation constants (Kd) can also be determined by running the assay with a range of test

compound concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

